molecular formula C15H16N2O3 B5018780 3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5018780
M. Wt: 272.30 g/mol
InChI Key: RFUMBSXPMHJTPL-UHFFFAOYSA-N
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Description

3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a bicyclo[2.2.1]heptene core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis often begins with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

    Amidation: The anhydride is reacted with 4-methylpyridin-2-amine under controlled conditions to form the corresponding amide.

    Hydrolysis: The amide is then hydrolyzed to yield the final carboxylic acid product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like peracetic acid to form epoxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Peracetic acid in anhydrous dioxane.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Epoxides: Formed from oxidation reactions.

    Reduced Compounds: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs due to its unique structure.

    Materials Science: Employed in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • 5-Norbornene-2-carboxylic acid

Uniqueness

3-[(4-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the 4-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This differentiates it from other bicyclo[2.2.1]heptene derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-8-4-5-16-11(6-8)17-14(18)12-9-2-3-10(7-9)13(12)15(19)20/h2-6,9-10,12-13H,7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMBSXPMHJTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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